3-(Allyloxy)aniline

Descripción general

Descripción

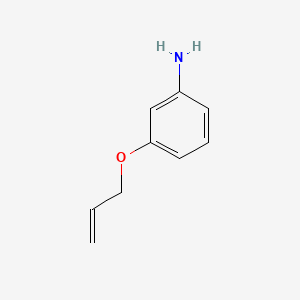

3-(Allyloxy)aniline: is an organic compound with the molecular formula C₉H₁₁NO It consists of an aniline moiety substituted with an allyloxy group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(allyloxy)aniline can be achieved through a multi-step process starting from commercially available 2-allylphenol. The steps typically involve:

Nitration: Introduction of a nitro group to the aromatic ring.

Selective Bromination: Bromination at the desired position.

Allylation: Introduction of the allyloxy group.

Reduction: Reduction of the nitro group to an amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts to improve yield and selectivity. For example, the use of zirconium dioxide supported tungsten oxide as a catalyst has been reported to achieve high selectivity and yield in the monoallylation of aniline .

Análisis De Reacciones Químicas

Cyclization with Quinanthrenediinium Bis-Chloride

3-(Allyloxy)aniline derivatives react with 5,12-(dimethyl)thiquinanthrenediinium bis-chloride (4 ) in anhydrous pyridine to form quinobenzothiazinium derivatives. The process occurs in two stages:

-

Nucleophilic attack : The amine group attacks positions 7a and 14a of bis-chloride 4 , cleaving the dithiine ring and generating intermediate quinolinio-3-thiolates (5a–l ).

-

Oxidative cyclization : Intermediates 5 undergo cyclization via nucleophilic oxidative substitution, forming sulfonyl-bridged quinobenzothiazinium derivatives (6a–l ). Atmospheric oxygen acts as the oxidant.

Key Factors :

-

Temperature : At 80°C, cyclization yields a 3:1 mixture of 6 (major) and 7 (minor). At 20°C, selectivity shifts toward 6 exclusively .

-

Substituent position : 3-Alkoxy derivatives exhibit positional selectivity during cyclization, unlike 2- or 4-alkoxy analogs .

Alkylation and Functionalization

This compound derivatives are synthesized via alkylation of aniline precursors:

-

Reagents : Propyl, allyl, propargyl, or benzyl bromides with NaH in DMF.

-

Hydrolysis : Alkoxy acetanilides (2a–l ) are hydrolyzed to anilines (3a–l ) using HCl/EtOH .

Example :

textThis compound → Alkylation → 3-(Allyloxy)acetanilide → Hydrolysis → this compound derivative

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-(Allyloxy)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic chemistry. The compound can undergo several reactions, including:

- Oxidation : Transforming the compound into quinone derivatives.

- Reduction : Converting functional groups such as nitro to amine.

- Substitution : The allyloxy group can be replaced with other functional groups under appropriate conditions.

These reactions enable the production of various substituted aniline derivatives and quinone compounds, depending on the specific reagents and conditions employed.

Antimicrobial Properties

Research indicates that derivatives of allyloxy anilines exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have shown efficacy against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL and 64 µg/mL, respectively.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, with modifications to the aniline structure leading to enhanced activity against cancer cell lines. For example, a derivative demonstrated a GI50 value of approximately 5 µM against human breast cancer cells, indicating promising antiproliferative effects.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This activity is crucial for developing new therapeutic agents targeting metabolic disorders or diseases associated with enzyme dysregulation.

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and other chemicals. Its unique reactivity makes it suitable for formulating products that require specific chemical properties or interactions.

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Enterococcus faecalis | 64 µg/mL |

| Anticancer | Breast Cancer Cells | 5 µM |

Case Studies

-

Antimicrobial Testing :

- Various studies have confirmed the antimicrobial activity of this compound derivatives using standard testing methods to evaluate their effectiveness against both standard strains and multidrug-resistant clinical isolates.

-

Anticancer Evaluation :

- In vitro studies have shown that modifications to the aniline structure can enhance cytotoxicity against cancer cell lines. A derivative with a similar structure exhibited significant antiproliferative effects.

Mecanismo De Acción

The mechanism of action of 3-(allyloxy)aniline involves its interaction with molecular targets through its functional groups. The allyloxy group can participate in various chemical reactions, while the aniline moiety can interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

3-(Butoxy)aniline: Similar structure with a butoxy group instead of an allyloxy group.

3-(Methoxy)aniline: Similar structure with a methoxy group instead of an allyloxy group.

Uniqueness: 3-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the allyloxy functionality is desired .

Actividad Biológica

3-(Allyloxy)aniline, a compound with the molecular formula C10H13NO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound is an aromatic amine characterized by an allyloxy group attached to the aniline structure. Its chemical structure can be represented as follows:

The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Research indicates that this compound interacts with various biological targets, influencing several biochemical pathways.

Enzyme Interaction

Studies have shown that this compound may interact with enzymes involved in metabolic processes. For example, it has been reported to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of steroid hormones.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicated that this compound exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cellular Effects

This compound's effects on cellular processes are multifaceted:

- Cell Proliferation : Research indicates that this compound can modulate cell proliferation in cancer cell lines. For instance, it has been shown to inhibit the growth of certain tumor cells by inducing apoptosis through the activation of caspase pathways .

- Inflammatory Response : The compound may also influence inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Receptor Binding : It has been suggested that this compound binds to specific receptors in cells, influencing gene expression related to cell growth and apoptosis .

- Oxidative Stress Modulation : The compound may exert antioxidant effects by scavenging free radicals, thereby reducing oxidative stress within cells .

- Signal Transduction Pathways : Studies indicate that this compound can activate or inhibit various signal transduction pathways, including those involving MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study published in PLOS ONE highlighted the compound's ability to inhibit the proliferation of breast cancer cells in vitro. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties of this compound against a panel of pathogens. The findings revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antimicrobial agents .

Data Summary

Propiedades

IUPAC Name |

3-prop-2-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZRFXBFXJEYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332618 | |

| Record name | 3-(allyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74900-81-5 | |

| Record name | 3-(allyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.